molecular formula C7H14O3S B13795502 1-Mesyloxy-3(Z)-hexene

1-Mesyloxy-3(Z)-hexene

Cat. No.: B13795502
M. Wt: 178.25 g/mol
InChI Key: XMLKBXUAOMWHSP-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Mesyloxy-3(Z)-hexene is an organic compound characterized by the presence of a mesyl (methanesulfonyl) group attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Mesyloxy-3(Z)-hexene typically involves the mesylation of 3(Z)-hexen-1-ol. The reaction is carried out using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction conditions generally include:

    Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    Temperature: 0°C to room temperature

    Reaction Time: 1-2 hours

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the process would likely involve scaling up the laboratory synthesis with appropriate safety and efficiency measures. This includes using larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-Mesyloxy-3(Z)-hexene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The mesyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 3(Z)-hexene.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or other nucleophiles in polar aprotic solvents like DMSO or DMF.

    Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like THF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido-hexene or thiocyanato-hexene.

    Elimination: 3(Z)-hexene.

    Oxidation and Reduction: Various oxidized or reduced forms of the hexene backbone.

Scientific Research Applications

1-Mesyloxy-3(Z)-hexene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-Mesyloxy-3(Z)-hexene primarily involves its reactivity as an electrophile due to the presence of the mesyl group. This makes it a suitable substrate for nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • 1-Mesyloxy-3-methyl-3-butene
  • 1-Mesyloxy-3,7,11-trimethyldodecane
  • 1-Mesyloxy-3,7,11-trimethyltridecane

Comparison: 1-Mesyloxy-3(Z)-hexene is unique due to its specific hexene backbone and the position of the mesyl group

Properties

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

[(Z)-hex-3-enyl] methanesulfonate

InChI

InChI=1S/C7H14O3S/c1-3-4-5-6-7-10-11(2,8)9/h4-5H,3,6-7H2,1-2H3/b5-4-

InChI Key

XMLKBXUAOMWHSP-PLNGDYQASA-N

Isomeric SMILES

CC/C=C\CCOS(=O)(=O)C

Canonical SMILES

CCC=CCCOS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.